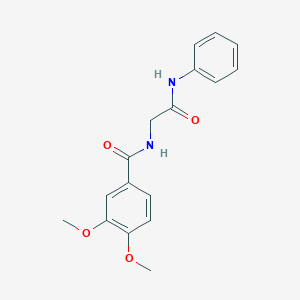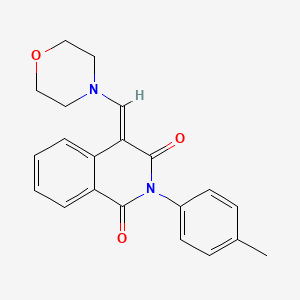![molecular formula C17H22N2O B5163139 [4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)
[4-(1-adamantyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Adamantyl)phenyl]urea is a compound that features a urea moiety linked to an adamantyl group and a phenyl group. The adamantyl group is a bulky, diamondoid structure that is known for its stability and rigidity, while the phenyl group is a common aromatic ring. This combination of structures imparts unique physical and chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-adamantyl)phenyl]urea typically involves the reaction of 1-adamantylamine with 4-isocyanatobenzene. This reaction proceeds under mild conditions, often at room temperature, and yields the desired urea derivative in good to excellent yields. The reaction can be represented as follows:
1-adamantylamine+4-isocyanatobenzene→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1-Adamantyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized adamantyl derivatives.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[4-(1-Adamantyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for soluble epoxide hydrolase (sEH).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of [4-(1-adamantyl)phenyl]urea, particularly as an enzyme inhibitor, involves its interaction with the active site of the target enzyme. The bulky adamantyl group helps in anchoring the molecule within the enzyme’s active site, while the urea moiety interacts with key amino acid residues, inhibiting the enzyme’s activity. This mechanism is particularly relevant for its role as a soluble epoxide hydrolase inhibitor, where it prevents the hydrolysis of epoxides to diols, thereby modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Adamantan-1-yl)-3-(2-chloro-4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
Uniqueness
[4-(1-Adamantyl)phenyl]urea is unique due to the specific positioning of the adamantyl and phenyl groups, which imparts distinct physical and chemical properties. The presence of the adamantyl group enhances the compound’s stability and rigidity, making it particularly useful in applications requiring robust materials. Additionally, its ability to inhibit soluble epoxide hydrolase with high specificity sets it apart from other similar compounds.
Propiedades
IUPAC Name |
[4-(1-adamantyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-16(20)19-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCGOMUTWCUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)
![(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5163063.png)

![3-butoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID](/img/structure/B5163096.png)
![5-methyl-4-(1-methylpyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B5163098.png)


![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)
![2-[4-(2-Bromophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5163129.png)

![1,5-Dichloro-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5163150.png)
